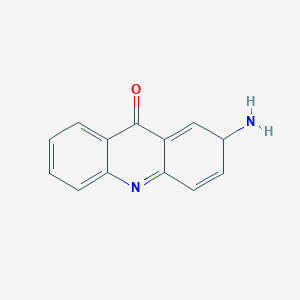

2-amino-2H-acridin-9-one

Description

2-amino-2H-acridin-9-one is a heterocyclic organic compound. Its structure is characterized by a tricyclic aromatic framework, with a nitrogen atom at position 10 and a carbonyl group at position 9, which defines it as an acridin-9-one. The presence of an amino group at the 2-position further functionalizes the molecule.

It is crucial to understand that this compound exists in tautomeric forms. Tautomers are isomers of a compound that readily interconvert by a chemical reaction called tautomerization. In this case, a proton migration can occur between the nitrogen atom at position 2 and the nitrogen atom within the acridine (B1665455) ring system (position 10). The more stable and commonly studied tautomer is 2-amino-10H-acridin-9-one, often referred to as 2-aminoacridone (B130535). nih.govnih.gov The "2H" designation in this compound specifies that the hydrogen atom is located on the nitrogen at position 2, resulting in an imine-like structure within the heterocyclic ring, whereas the 10H tautomer has the hydrogen on the ring nitrogen, forming an amide-like structure. nih.govresearchgate.net While the 10H form is thermodynamically preferred, the existence and potential role of the 2H tautomer are of theoretical interest in understanding the reactivity and properties of this class of compounds. researchgate.net

Table 1: Physicochemical Properties of 2-amino-10H-acridin-9-one (the more stable tautomer)

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₂O |

| Molecular Weight | 210.23 g/mol |

| CAS Number | 27918-14-5 |

| Appearance | Fluorescent solid |

| IUPAC Name | 2-amino-10H-acridin-9-one |

Data sourced from PubChem nih.gov and other chemical databases. chemsynthesis.comcookechem.com

The parent structure, acridin-9-one (also known as acridone), is the oxidized form of acridine and forms the core of this compound. jocpr.com Acridones are a significant class of compounds, known for their chemical stability and have been extensively studied for their fluorescent properties. thieme-connect.de The introduction of an amino group onto the acridone (B373769) skeleton, creating an aminoacridin-9-one, significantly influences the electronic properties of the molecule, including its basicity and potential for hydrogen bonding.

Aminoacridines, in a broader sense, are derivatives of the tricyclic heterocycle acridine, which bear an amino group. This class of compounds has a rich history, initially gaining prominence as dyes due to their intense color and fluorescence. ptfarm.pl The position of the amino group on the acridine ring system is a key determinant of the compound's properties. While 9-aminoacridine (B1665356) and its derivatives have been the most extensively investigated, other isomers, including those with the amino group on one of the outer rings, are also of chemical interest. nih.govfrontiersin.org

The chemistry of these compounds is often characterized by their ability to interact with biomolecules, a property attributed to their planar structure. ontosight.ai This has historically made them important in medicinal chemistry research. nih.govmdpi.comontosight.ai

The history of acridine chemistry dates back to 1870 when Carl Gräbe and Heinrich Caro first isolated acridine from coal tar. ptfarm.pl The discovery of the antimicrobial properties of acridine derivatives by Ehrlich and Benda in 1917 marked a significant milestone, paving the way for their exploration as therapeutic agents. ptfarm.pl During World War II, the scarcity of quinine (B1679958) led to the development of acridine-based antimalarial drugs. ptfarm.pl

The synthesis of the acridone nucleus is a fundamental aspect of its historical research. The Ullmann condensation has been a classical and widely used method for preparing acridone and its derivatives. jocpr.comrsc.org This reaction typically involves the condensation of an o-halobenzoic acid with an aniline (B41778) derivative, followed by cyclization to form the tricyclic acridone system. rsc.orgresearchgate.net

While much of the historical and ongoing research has focused on the more stable 10H-acridin-9-one tautomers and 9-aminoacridine derivatives, the study of tautomerism itself is a fundamental area of heterocyclic research. researchgate.netacs.orgacs.org Understanding the equilibrium between tautomeric forms like this compound and 2-amino-10H-acridin-9-one is essential for a complete picture of their chemical behavior and reactivity. nih.govresearchgate.net

Table 2: Key Research Milestones in Acridine Chemistry

| Year | Milestone | Significance |

|---|---|---|

| 1870 | Isolation of acridine from coal tar by Gräbe and Caro | Discovery of the parent heterocycle. ptfarm.pl |

| 1917 | Discovery of antimicrobial properties by Ehrlich and Benda | Opened the door for medicinal applications of acridines. ptfarm.pl |

| WWII Era | Development of synthetic antimalarials | Addressed a critical medical need and showcased the utility of the acridine scaffold. ptfarm.pl |

| Ongoing | Ullmann Condensation and other synthetic methods | Provided foundational methods for accessing the acridone core structure. jocpr.comrsc.orgresearchgate.net |

| Ongoing | Studies on tautomerism in aminoacridines | Deepens the understanding of the fundamental chemical properties of these compounds. researchgate.netacs.orgacs.org |

Structure

3D Structure

Properties

Molecular Formula |

C13H10N2O |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-amino-2H-acridin-9-one |

InChI |

InChI=1S/C13H10N2O/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-8H,14H2 |

InChI Key |

BBZJZHVFGSXNGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(C=CC3=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 2h Acridin 9 One and Its Derivatives

Classical and Contemporary Synthetic Routes to Acridin-9-ones

The construction of the tricyclic acridin-9-one system is a pivotal step in the synthesis of its amino-substituted analogs. Several synthetic approaches have been developed, ranging from traditional condensation reactions to more recent oxidative cyclization strategies.

Jourdan-Ullmann Condensation and Subsequent Cyclization Protocols

The Jourdan-Ullmann condensation is a classical and widely employed method for the synthesis of N-phenylanthranilic acids, which are key precursors to acridin-9-ones. nih.govmdpi.com This reaction typically involves the copper-catalyzed coupling of an o-halobenzoic acid with an aniline (B41778) derivative. rsc.org The resulting N-phenylanthranilic acid is then cyclized in the presence of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, to yield the acridin-9-one core. rsc.orgresearchgate.net

For the synthesis of 2-amino-2H-acridin-9-one, this would involve the condensation of an appropriately substituted o-chlorobenzoic acid with a phenylenediamine. For instance, the reaction of o-chlorobenzoic acid with benzene-1,2-diamine or benzene-1,4-diamine can produce the corresponding 2-[(aminophenyl)amino]benzoic acid intermediates. researchgate.net Subsequent cyclization of these intermediates in PPA yields 2-aminoacridin-9(10H)-one and 4-aminoacridin-9(10H)-one, respectively. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Intermediate | Product |

| o-Chlorobenzoic acid | Benzene-1,2-diamine | Copper | 2-[(2-aminophenyl)amino]benzoic acid | 2-Aminoacridin-9(10H)-one |

| o-Chlorobenzoic acid | Benzene-1,4-diamine | Copper | 2-[(4-aminophenyl)amino]benzoic acid | 4-Aminoacridin-9(10H)-one |

Reactions Involving Anthranilic Acid Derivatives and Arynes

An alternative approach to the acridin-9-one scaffold involves the reaction of anthranilic acid derivatives with arynes. nih.govmdpi.com Arynes, highly reactive intermediates, can be generated in situ from precursors like 2-(trimethylsilyl)aryl triflates. nih.gov The nucleophilic addition of an anthranilate to the benzyne, followed by cyclization, affords the acridin-9-one. nih.gov This method offers a different disconnection approach and can be advantageous for accessing specific substitution patterns.

Oxidative Cyclization Strategies for Acridin-9-ones

More contemporary methods for the synthesis of acridin-9-ones involve oxidative cyclization strategies. nih.govmdpi.com These methods often start from precursors that already contain the pre-formed diphenylamine linkage. For example, the oxidative cyclization of o-arylamino benzophenones can lead to the formation of the acridin-9-one ring system. nih.govmdpi.com Iodine-promoted oxidative cyclizations have also been reported as an effective strategy. nih.govmdpi.com These modern approaches can offer milder reaction conditions and improved efficiency compared to classical methods.

Functionalization and Derivatization Approaches for Aminoacridin-9-one Systems

Once the aminoacridin-9-one core is synthesized, further functionalization and derivatization can be carried out to generate a diverse range of analogs with potentially interesting chemical and biological properties.

Synthesis of Amino-Substituted Acridin-9-one Analogs

The introduction of an amino group onto the acridin-9-one scaffold can be achieved through various synthetic strategies. As previously mentioned, the Jourdan-Ullmann condensation using a phenylenediamine is a direct route to amino-substituted acridin-9-ones. researchgate.net Another common method involves the nucleophilic aromatic substitution of a leaving group, such as a halogen, on the acridin-9-one ring with an amine. For instance, 9-chloroacridine can react with various aromatic amines to yield 9-anilinoacridine derivatives. nih.gov While this example pertains to the 9-position, similar strategies can be envisioned for other positions on the acridine (B1665455) ring, provided a suitable leaving group is present.

The synthesis of N-(9-acridinyl) amino acid derivatives has also been reported through a one-pot synthesis involving the reaction of 9-chloroacridine with an amino acid in the presence of a sodium alkoxide solution. nih.gov

Preparation of Schiff Bases and Imine Derivatives from Aminoacridin-9-ones

The primary amino group in aminoacridin-9-ones provides a convenient handle for further derivatization, notably through the formation of Schiff bases (imines). The reaction of an aminoacridin-9-one with an aldehyde or a ketone results in the formation of a C=N double bond, yielding the corresponding Schiff base derivative. researchgate.net

A series of Schiff bases has been synthesized from 2- and 4-aminoacridin-9(10H)-ones by reacting them with various substituted aldehydes in refluxing dry methanol (B129727). researchgate.net This straightforward condensation reaction allows for the introduction of a wide range of substituents, thereby modifying the steric and electronic properties of the final molecule. researchgate.net

| Aminoacridin-9-one | Aldehyde | Product (Schiff Base) |

| 2-Aminoacridin-9(10H)-one | Benzaldehyde | 2-{[(E)-phenylmethylene]amino}acridin-9(10H)-one |

| 4-Aminoacridin-9(10H)-one | 4-Chlorobenzaldehyde | 4-{[(E)-(4-chlorophenyl)methylene]amino}acridin-9(10H)-one |

| 2-Aminoacridin-9(10H)-one | Vanillin | 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylene]amino}acridin-9(10H)-one |

Integration with Other Heterocyclic Systems (e.g., Thiazole, Coumarin, Triazole)

The pharmacological profile of the acridin-9-one core can be significantly modulated by the introduction of other heterocyclic moieties. This molecular hybridization approach has led to the development of novel derivatives with enhanced or entirely new biological activities.

Thiazole-Acridinone Hybrids:

The fusion of a thiazole ring to the acridin-9-one scaffold has been explored to generate compounds with potential therapeutic applications. One approach involves the synthesis of acridine-thiazole bridged coumarin derivatives. For instance, a series of novel acridine-thiazole bridged coumarin derivatives were designed and synthesized, demonstrating the versatility of this synthetic strategy nih.gov. Another study reported the synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones through a copper-promoted cascade reaction of 2-amino-3-iodochromones with amines and carbon disulfide researchgate.net. While not directly involving a pre-formed acridin-9-one, this method highlights the construction of a thiazole-fused system that shares structural similarities.

Coumarin-Acridinone Hybrids:

Coumarin, a privileged scaffold in medicinal chemistry, has been integrated with the acridin-9-one system to create hybrid molecules. Synthetic routes to coumarin-acridine hybrids have been developed, although specific details for the 2-amino substituted acridin-9-one are not extensively reported nih.govnih.gov. The general strategies often involve the condensation of appropriate coumarin and acridine precursors. For example, coumarin-chalcone hybrids can serve as versatile precursors for the synthesis of various coumarinyl-heterocyclic systems tandfonline.com.

Triazole-Acridinone Hybrids:

The incorporation of a triazole ring, often facilitated by "click chemistry," is a popular strategy for creating acridin-9-one derivatives. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for linking a triazole unit to the acridone (B373769) core.

One common synthetic route begins with the N-alkylation of the acridone nitrogen with a propargyl group to introduce an alkyne functionality. This is typically achieved by reacting the acridone with propargyl bromide in the presence of a base like potassium tert-butoxide in a solvent such as DMSO rsc.org. The resulting 10-(prop-2-yn-1-yl)acridin-9-one can then undergo a CuAAC reaction with various organic azides. This reaction can be performed under conventional heating or using microwave irradiation, which often leads to shorter reaction times and improved yields jocpr.comnih.gov. For example, novel acridone-1,2,3-triazole hybrid derivatives have been synthesized using both microwave irradiation and conventional methods, demonstrating good yields jocpr.com.

The synthesis of the organic azides themselves can be a multi-step process. For instance, an azide derivative can be freshly prepared and reacted with the propargylated acridone in the presence of a copper(I) catalyst rsc.org. The synthesis of acridine-triazole and acridine-thiadiazole derivatives has also been reported, highlighting the broad applicability of this approach derpharmachemica.comsioc-journal.cnnih.gov. Furthermore, three-component hybrid ligands of 1,4-disubstituted-1,2,3-triazoles have been synthesized via a 1,3-dipolar cycloaddition of 9-azidoacridine with N/O-propargyl small molecules under click reaction conditions thieme-connect.dersc.org.

| Starting Material (Acridone) | Heterocycle Precursor | Reaction Type | Key Reagents/Conditions | Resulting Hybrid | Reference |

| 10-(prop-2-yn-1-yl)acridone | 2-azido-N-phenylacetamide | CuAAC | Copper sulfate, sodium ascorbate, DMF, RT or MW (200W) | Acridone-1,2,3-triazole derivative | jocpr.com |

| 10-(prop-2-yn-1-yl)acridin-9-one | Freshly prepared azide derivative | CuAAC | CuI | Acridone-triazole analogue | rsc.org |

| 9-azidoacridine | N/O-propargyl small molecules | 1,3-dipolar cycloaddition | Click reaction conditions | 1,4-disubstituted-1,2,3-triazole | thieme-connect.dersc.org |

One-Pot Synthetic Procedures for Aminoacridine Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps in a single flask without the isolation of intermediates. Several one-pot methods have been developed for the synthesis of acridine and aminoacridine derivatives.

Multicomponent reactions (MCRs) are particularly well-suited for the one-pot synthesis of complex molecules. For instance, the synthesis of benzo[c]acridine derivatives has been achieved via a three-component condensation reaction of aromatic aldehydes, dimedone, and 1-naphthylamine using a nanoporous heterogeneous acid catalyst jocpr.com. Another example is the one-pot condensation of sartalone, substituted aldehydes, and ammonia in polyethylene glycol (PEG-400) to yield acridine derivatives rsc.org.

Specifically for aminoacridine derivatives, a one-pot synthesis of N-(9-acrydinil) amino acid derivatives has been reported. This modified procedure involves the reaction of 9-chloroacridine with a sodium alkoxide solution followed by the addition of the appropriate amino acid, omitting the isolation of the 9-alkoxy intermediate rsc.org. This approach provides a more streamlined route to these valuable compounds. While not explicitly for this compound, these methods demonstrate the potential for developing one-pot syntheses for a wide range of aminoacridine derivatives.

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| Three-component condensation | Aromatic aldehydes, dimedone, 1-naphthylamine | SBA-Pr-SO3H (nanocatalyst), solvent-free | Benzo[c]acridine derivatives | jocpr.com |

| One-pot condensation | Sartalone, substituted aldehydes, ammonia | Polyethylene glycol (PEG-400) | Acridine derivatives | rsc.org |

| One-pot substitution | 9-chloroacridine, sodium alkoxide, amino acids | Reflux | N-(9-acrydinil) amino acid derivatives | rsc.org |

Green Chemistry and Sustainable Synthesis Methods for Acridin-9-one Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of acridin-9-one derivatives to develop more environmentally friendly and sustainable processes. These methods focus on reducing waste, using less hazardous reagents, and improving energy efficiency.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions. The synthesis of acridone-triazole hybrids, as previously mentioned, has been successfully carried out using microwave assistance, resulting in improved yields and shorter reaction times compared to conventional heating jocpr.comnih.gov. The Bernthsen reaction for the synthesis of 9-substituted acridines has also been adapted to a solventless reaction under microwave irradiation in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst nih.govrsc.org.

Use of Greener Solvents and Catalysts:

The replacement of volatile organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. Water has been used as a green solvent for the one-step synthesis of acridine sulfonamide derivatives, with sulfuric acid acting as an environmentally friendly catalyst. Polyethylene glycol (PEG-400) has also been employed as a green reaction solvent for the one-pot synthesis of acridine derivatives rsc.org.

Furthermore, the development of reusable heterogeneous catalysts is a significant step towards sustainable synthesis. A Co/C material derived from rice husks has been used as a catalyst for the synthesis of acridine derivatives in water under microwave irradiation. This catalyst is reusable, and the reaction performance remains stable over multiple cycles rsc.org.

Solvent-Free Reactions:

Conducting reactions in the absence of a solvent (solvent-free conditions) is a highly desirable green chemistry approach as it eliminates solvent-related waste and simplifies product isolation. The p-TSA catalyzed synthesis of 9-substituted acridines via the Bernthsen reaction has been successfully performed under solventless conditions, offering a cleaner and more efficient alternative to traditional methods nih.govrsc.org.

| Green Chemistry Approach | Specific Method | Substrate/Reaction | Advantages | Reference |

| Microwave-Assisted Synthesis | Microwave irradiation (200W) | CuAAC for acridone-triazole hybrids | Shorter reaction time, improved yield | jocpr.comnih.gov |

| Microwave-Assisted Synthesis | Solventless, p-TSA catalyst | Bernthsen reaction for 9-substituted acridines | Time economy, better yields | nih.govrsc.org |

| Greener Solvents | Water | Synthesis of acridine sulfonamides | Environmentally friendly solvent | |

| Greener Solvents | Polyethylene glycol (PEG-400) | One-pot synthesis of acridine derivatives | Eco-friendly, recyclable solvent | rsc.org |

| Reusable Catalyst | Co/C from rice husks | Synthesis of acridine derivatives in water | Reusable, stable catalyst | rsc.org |

| Solvent-Free Reaction | p-TSA catalyst | Bernthsen reaction for 9-substituted acridines | Eliminates solvent waste, simple procedure | nih.govrsc.org |

Spectroscopic Characterization and Structural Elucidation of 2 Amino 2h Acridin 9 One Systems

Advanced Vibrational Spectroscopy Applications (FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful non-destructive technique used to identify functional groups and probe the molecular structure of a compound by analyzing its interaction with infrared radiation. americanpharmaceuticalreview.com The resulting spectrum, a plot of infrared intensity versus wavenumber, provides a unique molecular "fingerprint". americanpharmaceuticalreview.comumsystem.edu For 2-amino-acridin-9-one, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct functional moieties.

Key vibrational modes anticipated for the 2-amino-acridin-9-one scaffold include:

N-H Stretching: The primary amino (-NH₂) group should display symmetric and asymmetric stretching vibrations, typically in the 3450-3250 cm⁻¹ region. For instance, related aminopyridine compounds show characteristic N-H stretching bands in this range.

C=O Stretching: The carbonyl group (ketone) of the acridinone (B8587238) ring is a strong infrared absorber and is expected to show an intense stretching band. In acridone (B373769) systems, this peak is typically observed around 1720-1600 cm⁻¹. For example, a 6-(substituted acridin-9-yl amino)-triazolo-triazin-one derivative showed a C=O stretch at 1715 cm⁻¹ researchgate.net.

N-H Bending: The bending vibration of the secondary amine within the acridone ring (N-H) and the primary amine (-NH₂) are expected in the 1650-1550 cm⁻¹ region.

C=C and C=N Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region. These are characteristic of the polycyclic aromatic structure of the acridinone core.

C-N Stretching: The stretching vibrations for the aromatic amine C-N bond are expected in the 1350-1250 cm⁻¹ range.

Intermolecular interactions, such as hydrogen bonding between the acridone N-H or the amino -NH₂ protons and the carbonyl oxygen, can influence the position and shape of these bands, often causing them to broaden and shift to lower wavenumbers. americanpharmaceuticalreview.com

Table 1: Expected FT-IR Vibrational Frequencies for 2-amino-acridin-9-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3450 - 3250 |

| Secondary Amine (N-H) | Stretch | ~3300 (broad) |

| Carbonyl (C=O) | Stretch | 1720 - 1600 |

| Aromatic Rings (C=C) | Stretch | 1600 - 1450 |

| Amine (N-H) | Bend | 1650 - 1550 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. emerypharma.com

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the ¹H NMR spectrum of 2-amino-acridin-9-one, distinct signals are expected for the aromatic protons, the amine protons, and the N-H proton of the acridinone ring.

Aromatic Protons: The protons on the acridinone scaffold will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The substitution pattern, including the electron-donating amino group, will influence the chemical shifts. The protons on the amine-substituted ring are expected to be shifted to a higher field (lower ppm) compared to those on the unsubstituted ring. The coupling patterns (singlet, doublet, triplet) and coupling constants (J-values) will reveal the connectivity between adjacent protons. emerypharma.com

Amine Protons: The protons of the primary amino group (-NH₂) are expected to appear as a broad singlet. Its chemical shift can vary and is dependent on the solvent and concentration. These protons are exchangeable with deuterium, meaning the signal will disappear upon adding a drop of D₂O to the NMR sample.

N-H Proton: The proton on the nitrogen atom of the acridinone ring (position 10) is also expected to be a broad singlet, exchangeable with D₂O, and its chemical shift is highly solvent-dependent. In DMSO-d₆, this proton in related acridinone systems often appears at a very low field, sometimes exceeding δ 11.0 ppm. researchgate.net

For example, in related N-(acridin-9-yl) amino acid derivatives, the aromatic protons of the acridine (B1665455) ring appear as a multiplet in the δ 7.33–8.50 ppm range. mdpi.com

The ¹³C NMR spectrum provides information on the different carbon environments in a molecule. For 2-amino-acridin-9-one, with a molecular formula C₁₃H₁₀N₂O, 13 distinct carbon signals are expected, assuming no accidental magnetic equivalence.

Carbonyl Carbon: The most downfield signal in the spectrum is typically the carbonyl carbon (C9), which is expected to resonate in the δ 175-185 ppm region. Studies on 9-acridinone and its derivatives confirm this characteristic resonance. researchgate.net

Aromatic Carbons: The other sp²-hybridized carbons of the aromatic rings will appear between δ 110 and 150 ppm. The carbon atom directly attached to the amino group (C2) is expected to be shielded, shifting its signal upfield, while the carbons attached to the nitrogen (C4a, C8a, C10a) and oxygen (C9) atoms will be deshielded and appear at a lower field. For acridine itself, carbon signals appear between 125 and 149 ppm. chemicalbook.com

Substituent Effects: The electron-donating effect of the amino group at the C2 position will cause a noticeable upfield shift (shielding) for C2 and a downfield shift (deshielding) for the adjacent C1 and C3 carbons compared to unsubstituted acridinone.

A ¹³C NMR spectrum for 2-aminoacridone (B130535) is available in public databases, confirming the feasibility of this analysis. nih.gov

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially in complex polycyclic systems like acridinones. emerypharma.comwikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. This is instrumental in tracing the proton connectivity within each aromatic ring of the acridinone skeleton. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment reveals which proton is directly attached to which carbon atom. It provides a direct link between the proton and carbon skeletons of the molecule. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is useful for determining the three-dimensional structure and conformation of molecules. wikipedia.org

Detailed 2D NMR studies have been successfully employed to determine the precise structure of complexes involving acridine derivatives, demonstrating the power of these techniques. nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Analysis (ESI-MS, HR-MS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. nih.gov Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like acridinones, often yielding a prominent protonated molecular ion [M+H]⁺. nih.gov

Molecular Ion Peak: For 2-amino-acridin-9-one (C₁₃H₁₀N₂O), the exact monoisotopic mass is 210.0793 u. High-Resolution Mass Spectrometry (HR-MS) can confirm the elemental composition by measuring this mass with high accuracy (typically within 5 ppm). mdpi.com In ESI-MS operating in positive ion mode, the primary ion observed would be the protonated molecule at an m/z (mass-to-charge ratio) of approximately 211.0871.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. nih.govrsc.org The fragmentation of acridone derivatives is highly dependent on the nature and position of substituents. researchgate.netresearchgate.net For 2-amino-acridin-9-one, characteristic fragmentation pathways would likely involve:

Loss of CO: A common fragmentation for ketones and quinones, which would result in a fragment ion from the loss of a neutral carbon monoxide molecule (28 u).

Loss of HCN or NH₃: Fragmentation involving the amino group and the acridine nitrogen could lead to the loss of hydrogen cyanide (27 u) or ammonia (17 u).

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. rsc.org

Table 2: High-Resolution Mass Spectrometry Data for 2-amino-acridin-9-one

| Ion Species | Calculated m/z |

|---|---|

| [M]⁺ (Radical Cation) | 210.0793 |

| [M+H]⁺ (Protonated) | 211.0871 |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to study the electronic transitions within a molecule. The spectra are sensitive to the extent of conjugation and the nature of substituents on the aromatic system.

UV-Vis Absorption: Acridine and acridinone derivatives exhibit strong absorption in the UV and visible regions due to π-π* electronic transitions within the conjugated polycyclic aromatic system. researchgate.net Unsubstituted acridinone typically shows absorption maxima around 380-400 nm. The presence of the electron-donating amino group at the C2 position is expected to cause a bathochromic (red) shift in the absorption maxima, moving them to longer wavelengths, likely into the 400-450 nm range. This is due to the extension of the conjugated system through the lone pair of electrons on the amino nitrogen. researchgate.net The absorption spectra of acridine derivatives are known to be influenced by solvent polarity. researchgate.net

Emission (Fluorescence): Many acridone derivatives are fluorescent, emitting light after being excited by UV or visible radiation. rsc.org The emission spectrum is typically a mirror image of the absorption spectrum and is also subject to solvatochromic shifts. The energy of the emission can be tuned by modifying the substituents on the acridone core. chemrxiv.org The introduction of an amino group often enhances fluorescence properties. For example, some acridone derivatives with electron-donating groups exhibit aggregation-induced emission. rsc.org

The UV-Vis spectrum for the closely related 2-aminoacridine shows absorption maxima at approximately 250 nm, 330 nm, and a broad band between 400-450 nm, which is consistent with the expected transitions for this type of chromophore. nist.gov

Table 3: Summary of Spectroscopic Data for 2-amino-acridin-9-one Systems

| Technique | Feature | Expected Observation |

|---|---|---|

| FT-IR | C=O Stretch | 1720 - 1600 cm⁻¹ |

| -NH₂ Stretch | 3450 - 3250 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.5 ppm |

| -NH₂ Proton | Broad singlet, D₂O exchangeable | |

| N-H (ring) Proton | Broad singlet, > δ 11.0 ppm (in DMSO) | |

| ¹³C NMR | C=O Carbon (C9) | δ 175 - 185 ppm |

| Aromatic Carbons | δ 110 - 150 ppm | |

| HR-MS | [M+H]⁺ | m/z ≈ 211.0871 |

| UV-Vis | Absorption λmax | 400 - 450 nm |

Advanced Computational Chemistry and Theoretical Studies of 2 Amino 2h Acridin 9 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a versatile and popular approach for electronic structure calculations in many-electron systems. bnmv.ac.in For acridine (B1665455) and its derivatives, DFT methods, particularly using hybrid functionals like B3LYP, are employed to investigate molecular structure, vibrational spectra, and electronic properties. nih.gov

Studies on various acridine derivatives using DFT have successfully calculated key global descriptors such as ionization potential, electron affinity, HOMO-LUMO gap, hardness, and electronegativity for both ground and excited states. bnmv.ac.in For instance, calculations on acridone (B373769), a closely related structure, revealed the maximum HOMO–LUMO energy gap among several derivatives, suggesting that one-way electron transfer is highly feasible. bnmv.ac.in These computational results highlight the pronounced electron-acceptor behavior of acridine derivatives in the excited state. bnmv.ac.in Furthermore, DFT calculations have been used to analyze the structural and electronic properties of acridone alkaloids, providing insights into parameters like dipole moment, hydrophobicity, and topological surface area. researchgate.netdntb.gov.ua Such calculations are crucial for predicting how the molecule will behave in a biological environment.

| Computational Method | Basis Set | Properties Calculated | Key Finding for Acridone/Acridine Scaffold |

| DFT (B3LYP) | 6-31G(d,p), 6-311G(d,p) | Ionization Potential, Electron Affinity, HOMO-LUMO Gap | Acridine derivatives show pronounced electron acceptor behavior in the excited state. bnmv.ac.in |

| DFT (B3LYP) | 6-31G* | Structural Parameters, Vibrational Frequencies | Calculated structural parameters show good agreement with experimental data. nih.gov |

| TD-DFT | Mixed Basis Sets | Electronic and Nonlinear Optical Properties | Acridone alkaloids exhibit good electronic properties for potential NLO applications. dntb.gov.ua |

Ab Initio Methods for Ground-State Properties and Hydrolysis Rates

Ab initio (from first principles) quantum chemistry methods, such as Hartree-Fock (HF), provide a foundational approach to studying molecular systems without empirical parameters. nih.gov These methods have been applied to determine the ground-state physical properties of 9-aminoacridine (B1665356) derivatives to understand the forces driving their chemical stability, particularly against hydrolysis. researchgate.net

One key application has been in studying the hydrolysis of the C9-N bond in 9-aminoacridines, which yields acridones. Ab initio calculations of bond orders, bond dissociation energies, and conformational energies have shown that the rate of hydrolysis is influenced by two primary factors: the extent of electron delocalization across the C9-N bond and steric effects. For instance, in tertiary substituted amines, calculations indicate the C9-N bond is forced into a conformation that diminishes delocalization, leading to significantly faster hydrolysis. These theoretical findings correlate well with experimental kinetic studies.

Conical Intersection Analysis in Photochemical Pathways

The interaction of molecules with light is fundamental to processes like photodynamic therapy and photosensitization, areas where acridine derivatives are actively studied. nih.govgsu.eduresearchgate.net Understanding the photochemical pathways, especially the mechanisms of radiationless decay from an excited state back to the ground state, requires advanced computational techniques.

Conical intersections are points of degeneracy between two electronic potential energy surfaces. They act as efficient funnels for ultrafast internal conversion, allowing a photoexcited molecule to rapidly return to the ground state without emitting light. Analyzing these intersections is crucial for explaining the photostability or photoreactivity of a molecule. rsc.org While specific conical intersection analyses for 2-amino-2H-acridin-9-one are not extensively documented, studies on related heterocyclic systems demonstrate the methodology. This type of analysis helps explain why a molecule like acridone might act as a triplet sensitizer (B1316253) in one solvent but become a strong fluorescent marker in another, as the solvent environment can shift the energies of the electronic states and alter the accessibility of these decay pathways. rsc.org Computational photochemistry models are essential for predicting these complex behaviors. academicreads.com

Molecular Dynamics Simulations of Ligand-Target Interactions

While quantum mechanics describes the electronic nature of a molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a dynamic view of how a ligand, such as an acridine derivative, interacts with its biological target, which is often DNA or a protein. youtube.com

MD simulations have been instrumental in visualizing the interaction between acridine derivatives and DNA. acs.org The planar acridine core is known to intercalate between DNA base pairs. jscimedcentral.comstlawu.edu Simulations can reveal the specific orientation of the ligand within the DNA double helix, identify key interactions like hydrogen bonds or π-π stacking with nucleic acid bases, and determine the stability of the resulting complex. rsc.org For example, MD studies on acridine-based topoisomerase inhibitors have shown how the ligand fits within the binding site and intercalates with specific DNA bases, providing a dynamic rationale for its inhibitory activity. This level of detail is critical for understanding the molecule's mechanism of action and for designing derivatives with improved binding and efficacy.

Molecular Docking and Ligand-Target Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target). youtube.com It is a cornerstone of structure-based drug design, used to screen large libraries of compounds and prioritize candidates for further testing. nih.gov

For the acridine scaffold, molecular docking has been widely applied to predict binding affinities and modes of interaction with various biological targets. Docking studies on 9-aminoacridine derivatives have explored their potential as inhibitors of enzymes like DNA topoisomerase II, plasmepsins (implicated in malaria), and various kinases. jscimedcentral.comijper.orgresearchgate.netnih.gov The output of a docking simulation is a "pose," or a specific orientation of the ligand in the target's binding site, and a "score," which estimates the binding affinity. For instance, studies using the Glide docking program have calculated binding scores for novel 9-anilinoacridines targeting topoisomerase II, with many designed compounds showing better scores than the standard drug ledacrine. jscimedcentral.comijper.orgscienceforecastoa.com These scores, often expressed as Glide scores or binding energies (kcal/mol), help researchers rank compounds and understand the structure-activity relationships (SAR). jscimedcentral.comscienceforecastoa.com

| Derivative Class | Target Protein (PDB ID) | Docking Program | Binding Score Range | Reference Compound (Score) |

| N-Phenyl pyrazole (B372694) substituted 9-anilinoacridines | Topoisomerase II (1ZXM) | Schrodinger Suite (Glide) | -5.58 to -7.78 | Ledacrine (-5.24) |

| Oxazine substituted 9-anilinoacridines | Topoisomerase II (1ZXM) | Schrodinger Suite (Glide) | -5.7 to -8.06 | Ledacrine (-5.24) |

| Chalcone substituted 9-anilinoacridines | Topoisomerase II (1ZXM) | Schrodinger Suite (Glide) | -5.88 to -7.50 | Ledacrine (-5.24) |

| N10-substituted acridones | DNA | Schrodinger Suite (Glide) | -6.12 to -8.80 | N/A |

| Novel 9-aminoacridines | Plasmepsin I (3QS1) | AutoDock Vina | Similar to co-crystallized ligand | KNI-10006 |

Structure-Based Drug Design Principles and In Silico Screening

The ultimate goal of the computational studies described above is to facilitate structure-based drug design. This process uses the three-dimensional structural information of the target to design ligands with high affinity and selectivity. In silico screening, or virtual screening, is a key part of this process, allowing for the rapid evaluation of thousands or even millions of virtual compounds before committing to costly and time-consuming chemical synthesis. nih.govresearchgate.net

The design of novel acridine derivatives is often guided by computational insights. For example, after identifying an initial "hit" compound, molecular docking can be used to understand its binding mode. youtube.com This knowledge then informs the design of new analogues with modified substituents intended to form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target, thereby improving binding affinity. jscimedcentral.comijper.org In silico screening of these newly designed virtual libraries helps to prioritize the most promising candidates for synthesis. researchgate.net This iterative cycle of design, computational evaluation, synthesis, and biological testing has been successfully used to develop potent acridine-based inhibitors for targets like topoisomerase II and kinases, demonstrating the power of integrating computational chemistry into the drug discovery pipeline. ijper.orgnih.govscienceforecastoa.com

Mechanistic Computational Studies (e.g., Hydrolysis Kinetics, Conformational Energies, Bond Orders)

Computational studies have provided significant insights into the stability and reactivity of the 9-aminoacridine scaffold, which is closely related to this compound. Research has focused on understanding the mechanisms of hydrolysis, a key degradation pathway for these compounds. 9-Aminoacridines are known to undergo hydrolysis at the C9-N15 bond, which connects the amino group to the acridine core, resulting in the formation of acridones. researchgate.net

Ab initio quantum mechanics calculations have been employed to determine the ground-state physical properties of a series of 9-substituted aminoacridines to elucidate the factors driving this hydrolysis. acs.org These theoretical analyses reveal that the rate of hydrolysis is primarily governed by two key factors: the extent of electronic delocalization across the C9-N15 bond and steric effects imposed by substituents on the amino group. researchgate.netacs.org

The computational analysis of bond orders, bond dissociation energies, and conformational energies explains the experimentally observed differences in hydrolysis rates between primary, secondary, and tertiary substituted 9-aminoacridines. acs.org For instance, in tertiary amines, steric hindrance forces the C9-N15 bond into a conformation, described as more gauche-like, which significantly reduces electronic delocalization. acs.org This diminished delocalization is evidenced by corresponding reductions in the calculated bond orders and bond dissociation energies, leading to a weaker C9-N15 bond and, consequently, a more rapid rate of hydrolysis. researchgate.netacs.org

These computational findings highlight a direct correlation between the structural and electronic properties of the C9-amino linkage and the kinetic stability of the molecule in aqueous environments.

Table 1: Correlation of Computational Parameters with Hydrolysis Rate in 9-Substituted Aminoacridines

| Substitution Pattern | Steric Hindrance | C9-N15 Conformation | Delocalization | Calculated Bond Order | Predicted Hydrolysis Rate |

|---|---|---|---|---|---|

| Primary Amine | Low | Planar | High | Higher | Slow |

| Secondary Amine | Medium | Slightly Twisted | Medium | Intermediate | Moderate |

Internal Charge Transfer (ICT) Investigations

The photophysical properties of 9-aminoacridine derivatives have been a subject of theoretical and experimental investigation, particularly concerning the phenomenon of intramolecular charge transfer (ICT). Upon photoexcitation, these molecules can exhibit a significant redistribution of electron density, leading to the formation of an ICT state. nih.gov

Studies on fluorochromic dyes derived from 9-aminoacridine have shown complex fluorescence behavior that is attributed to both normal emission from the acridine chromophore and emission from an excited-state intramolecular charge transfer (ESICT) state formed upon light absorption. nih.govacs.org The formation and decay of this ICT state have been investigated through the analysis of fluorescence decays in various solvents. nih.gov

These analyses typically reveal multiple fluorescence lifetime components. For a studied 9-aminoacridine derivative, two short-lived components, with lifetimes in the ranges of 80-450 picoseconds (ps) and 0.7-3.2 nanoseconds (ns), were directly ascribed to the formation and subsequent decay of the ICT state. nih.gov A third, longer-lived component of approximately 9.0 ns was attributed to the normal emission from the singlet excited state of the acridine moiety. nih.gov

The solvent environment plays a crucial role in the ICT process. The ICT emission is notably quenched by the addition of water to polar solvents. nih.gov This quenching effect is thought to be related to solvent-induced changes in the tautomeric equilibrium (keto-amine/enol-imine) of the dye. nih.gov These findings demonstrate that the electronic and photophysical properties of the this compound scaffold are highly sensitive to its molecular environment, a characteristic feature of molecules undergoing ICT.

Table 2: Fluorescence Decay Components of a 9-Aminoacridine Derivative in Different Solvents

| Decay Component | Lifetime Range | Assignment |

|---|---|---|

| Short-lived Component 1 | 80 - 450 ps | Formation of ICT state |

| Short-lived Component 2 | 0.7 - 3.2 ns | Decay of ICT state |

Biological Activities and Molecular Mechanisms of Action of 2 Amino 2h Acridin 9 One Derivatives

DNA Intercalation and Associated Molecular Interactions

The foundational mechanism of action for many acridine (B1665455) derivatives is their ability to intercalate into DNA. researchgate.netnih.gov This process involves the insertion of the planar tricyclic acridine ring system between adjacent base pairs of the DNA double helix. mdpi.com This interaction is primarily stabilized by van der Waals forces and hydrophobic interactions. researchgate.netmdpi.com The substituents on the acridine ring can further influence the binding affinity and sequence selectivity.

Spectroscopic studies, including UV-Vis and circular dichroism, have been employed to characterize these interactions. For instance, the interaction of certain 3,9-disubstituted acridine derivatives with DNA resulted in hypochromicity (a decrease in absorbance intensity) and a bathochromic shift (a shift to a longer wavelength), which are characteristic features of intercalation. mdpi.comnih.gov Binding constants (Kb) for these interactions have been calculated to be in the range of 0.5–10.4 × 10⁴ M⁻¹. researchgate.net Thermal denaturation experiments have also shown that these derivatives can increase the melting temperature (ΔTm) of DNA by 4.2–9.8 °C, indicating a stabilization of the DNA duplex upon binding. researchgate.net

The nature and position of substituents on the acridine core are crucial for the biological activity and selectivity. nih.gov For example, some nitro-derivatives of 9-aminoacridine (B1665356) have been shown to not only intercalate but also form covalent bonds with DNA, leading to crosslink formation. nih.gov This covalent binding appears to be more significant for their biological activity than their intercalating ability. nih.gov

| Derivative Type | Binding Constant (Kb) (M⁻¹) | Thermal Denaturation (ΔTm) (°C) | Spectroscopic Observations |

|---|---|---|---|

| 3,9-Disubstituted Acridines | 2.81–9.03 × 10⁴ | Not specified | Hypochromicity (23.30–37.05%) and Bathochromic shift (Δλ = 3–7 nm) |

| 2,9-Disubstituted Acridines | 0.5–10.4 × 10⁴ | 4.2–9.8 | Not specified |

Topoisomerase Enzyme Modulation

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. wikipedia.org Acridinone (B8587238) derivatives have been identified as potent modulators of these enzymes, acting as inhibitors that disrupt their catalytic cycle. researchgate.netnih.gov

Several acridine-based derivatives have demonstrated the ability to inhibit topoisomerase I. mdpi.comresearchgate.net The mechanism of inhibition is often linked to their DNA binding properties. By intercalating into the DNA, these compounds can stabilize the enzyme-DNA complex, preventing the re-ligation of the DNA strand and leading to the accumulation of single-strand breaks. mdpi.com Studies on 3,9-disubstituted acridine derivatives have shown a correlation between their DNA binding affinity and their topoisomerase I inhibitory activity. mdpi.com

Acridinone derivatives are well-documented inhibitors of topoisomerase II, often referred to as "topoisomerase poisons". mdpi.comembopress.org They function by stabilizing the "cleavage complex," a transient state where the enzyme is covalently bound to the 5' ends of the cleaved DNA. researchgate.netnih.gov This stabilization prevents the re-ligation of the double-strand break, leading to the accumulation of DNA damage and ultimately triggering cell death pathways. nih.gov

Amsacrine (B1665488), a notable acridine derivative, was one of the first anticancer agents identified to act by poisoning topoisomerase II. nih.govmdpi.com The acridine ring is responsible for DNA intercalation, while side chains attached to the ring can provide selectivity for the DNA-topoisomerase complex and enhance its activity. mdpi.com For example, novel trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-one derivatives have been shown to act as covalent topoisomerase IIα poisons. nih.gov Certain 9-acridinyl and 1-coumarinyl-1,2,3-triazole derivatives have also exhibited potent topoisomerase IIB inhibitory activity, with IC₅₀ values in the micromolar range. nih.gov

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| Acridine-triazole-pyrimidine hybrid (Compound 8) | MCF7 Topoisomerase IIB | 0.52 |

| Acridine-triazole-pyrimidine hybrid (Compound 9) | MCF7 Topoisomerase IIB | 0.86 |

| Doxorubicin (Reference) | MCF7 Topoisomerase IIB | 0.83 |

Cellular Cycle Regulation and Apoptosis Induction

By inducing DNA damage and inhibiting essential enzymes, 2-amino-2H-acridin-9-one derivatives can significantly impact cell cycle progression and trigger programmed cell death, or apoptosis.

Several studies have shown that these compounds can cause cell cycle arrest, often in the G2/M phase. nih.govresearchgate.net For example, imidazoacridinones have been observed to induce a preferential and complete arrest of cells in the G2 phase. researchgate.net This arrest prevents cells from entering mitosis with damaged DNA, providing a window for DNA repair or, if the damage is too severe, for the initiation of apoptosis.

The induction of apoptosis is a hallmark of many anticancer agents, and acridinone derivatives are no exception. nih.govukrbiochemjournal.org Treatment with these compounds can lead to the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov For instance, certain acridine/sulfonamide hybrids have been shown to induce apoptosis in hepatocellular carcinoma cells. mdpi.com The apoptotic process is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. researchgate.net

Modulation of Cellular Signaling Pathways (e.g., PI3K/AKT/mTOR, NF-κB, p53)

Recent research has revealed that the biological effects of acridine derivatives extend beyond direct DNA interaction and topoisomerase inhibition to the modulation of critical cellular signaling pathways that regulate cell survival, proliferation, and death.

The PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer, has been identified as a target for some acridine derivatives. nih.govnih.govnih.gov The small molecule 9-aminoacridine (9AA) has been shown to inhibit this pro-survival pathway. nih.gov This inhibition can lead to decreased cell proliferation and survival. nih.gov

Furthermore, 9-aminoacridine derivatives have been found to modulate the activity of the tumor suppressor protein p53 and the transcription factor NF-κB. nih.govnih.govgoogle.com Some derivatives can stabilize and activate p53, leading to the transcription of genes that promote cell cycle arrest and apoptosis. nih.gov Concurrently, they can suppress the activity of NF-κB, a transcription factor that promotes the expression of anti-apoptotic and pro-proliferative genes. nih.govgoogle.com The simultaneous activation of p53 and inhibition of NF-κB by a single compound represents a powerful multi-targeted approach to cancer therapy. nih.gov

Effects on Ribosome Biogenesis and Ribosomal RNA Metabolism

Ribosome biogenesis is a fundamental process for cell growth and proliferation, and its upregulation is a common feature of cancer cells. nih.gov Emerging evidence indicates that this process is also a target of acridine derivatives.

Specifically, 9-aminoacridine (9AA) has been demonstrated to inhibit ribosome biogenesis by affecting both the transcription and the processing of ribosomal RNA (rRNA). nih.govnih.gov It inhibits the synthesis of the 47S pre-rRNA precursor by RNA polymerase I and also disrupts the subsequent processing of this precursor into mature 18S, 5.8S, and 28S rRNAs. nih.gov The ability of 9AA to bind to RNA in vitro may contribute to its inhibitory effect on pre-rRNA maturation. nih.govnih.gov By shutting down the production of new ribosomes, these compounds can effectively halt the protein synthesis required for rapid cell growth and division. nih.gov

Enzyme Inhibition beyond Topoisomerases

Acridine derivatives are known to inhibit a variety of enzymes beyond topoisomerases, playing crucial roles in different pathological conditions.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition:

Derivatives of the acridine scaffold have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of Alzheimer's disease. For instance, certain 9-aminoacridine derivatives have demonstrated significant inhibitory activity against both AChE and BChE. semanticscholar.orgnih.gov Some synthesized 9-aminoacridine derivatives exhibited better inhibition of these enzymes than the standard drug galantamine. semanticscholar.orgnih.gov Notably, with the exception of one derivative (RM4), all tested compounds in one study showed superior results compared to tacrine, a well-known acridine derivative used in Alzheimer's treatment. semanticscholar.org

A study on 9-phosphoryl-9,10-dihydroacridines and 9-phosphorylacridines revealed that while all new compounds were weak inhibitors of AChE, some dihydroacridine derivatives with aryl substituents in the phosphoryl moiety were effective inhibitors of BChE. frontiersin.org Specifically, the dibenzyloxy derivative 1d and its diphenethyl bioisostere 1e were the most active against BChE. frontiersin.org

The inhibitory potential of these compounds is often attributed to their ability to bind to both the catalytic and peripheral anionic sites of the cholinesterase enzymes. mdpi.com

Table 1: Inhibition of Acetylcholinesterase and Butyrylcholinesterase by Acridine Derivatives

| Compound Class | Target Enzyme | Key Findings |

| 9-Aminoacridine derivatives | AChE and BChE | Better inhibition than galantamine; most derivatives superior to tacrine. semanticscholar.orgnih.gov |

| 9-Phosphoryl-9,10-dihydroacridines | BChE | Dibenzyloxy and diphenethyl derivatives showed the most potent inhibition. frontiersin.org |

| 9-Phosphorylacridines | AChE | Generally weak inhibitors. frontiersin.org |

This table is interactive. Click on the headers to sort.

DNMT1 (DNA methyltransferase 1) Inhibition:

Investigation of Multi-Target Biological Activity Profiles

The therapeutic efficacy of many drugs is often enhanced by their ability to interact with multiple biological targets. Acridine derivatives are frequently investigated for such multi-target profiles.

Many acridine-based compounds have been designed as dual inhibitors of both AChE and BChE, which is considered a beneficial strategy for treating Alzheimer's disease. mdpi.com Furthermore, some 9-substituted acridine derivatives have been found to combine effective inhibition of AChE and BChE with antioxidant activity, presenting a multi-pronged approach to neurodegenerative disease therapy. frontiersin.org

The concept of multi-target drugs extends to cancer therapy as well. Some 9-aminoacridine derivatives are recognized for their antiproliferative properties stemming from the inhibition of both DNA topoisomerases I and II. google.com Additionally, they can suppress other critical pathways in cancer cells, such as the PI3K/AKT/mTOR, p53, and NF-kB pathways, making them prototypes for bitargeted anticancer drugs. google.com

Interactions with Other Biomolecules

The biological effects of acridine derivatives are not limited to enzyme inhibition; they also interact with other crucial biomolecules.

Telomerase and Polymerase Inhibition:

Telomerase, an enzyme crucial for maintaining telomere length and implicated in cancer cell immortality, is a key target for acridine derivatives. A series of 3,6-disubstituted acridine derivatives have been designed to inhibit telomerase by stabilizing G-quadruplex structures in telomeric DNA. nih.gov The most potent of these compounds exhibited IC50 values in the low micromolar range. nih.gov

Aminoacridines such as proflavine (B1679165) (3,6-diaminoacridine) and 9-aminoacridine have been shown to be strong inhibitors of DNA-primed RNA polymerase from Escherichia coli. nih.gov Their inhibitory action is linked to their ability to bind to DNA. nih.gov

Protein Kinase Inhibition:

Protein kinases are another important class of enzymes targeted by acridine derivatives. Compounds like acridine orange and acridine yellow G have been found to be potent inhibitors of protein kinase C (PKC). nih.gov The mechanism of inhibition is complex, affecting both the catalytic and regulatory domains of the enzyme. nih.gov This inhibition of PKC may contribute to the anti-tumor effects observed with some acridine derivatives. nih.gov

Applications in Materials Science and Technology for Acridin 9 One Systems

Organic Electronic Devices and Components

Acridine (B1665455) derivatives are recognized for their potential in organic electronic devices due to their inherent electronic properties and stability. nih.gov While specific data on the performance of 2-amino-2H-acridin-9-one in broader organic electronic components is limited in publicly available research, the general class of acridines has been explored for such applications. Their planar structure can facilitate π-π stacking, which is crucial for charge transport in organic semiconductors. The ability to modify the acridine core with various functional groups, such as amino groups, allows for the tuning of their electronic energy levels (HOMO/LUMO) to suit different device architectures. nih.gov

Organic Light Emitting Diode (OLED) Development

Acridin-9-one derivatives have emerged as highly promising materials for the fabrication of efficient and stable Organic Light Emitting Diodes (OLEDs). They are particularly valued as host materials and as emitters, especially in the development of Thermally Activated Delayed Fluorescence (TADF) devices.

Several studies have demonstrated the high performance of OLEDs incorporating acridin-9-one-based materials. For instance, a TADF compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), has been synthesized and shown to have a high fluorescence quantum yield of 94.9%. rsc.org A yellow OLED using this compound as the emitter exhibited a low turn-on voltage of 2.2 V, a high external quantum efficiency (EQE) of 30.6%, and a power efficiency of 109.9 lm W⁻¹. rsc.org

The performance of various acridin-9-one derivatives in OLEDs is summarized in the table below, showcasing their potential in creating highly efficient light-emitting devices.

| Compound/Device Type | Role | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm W⁻¹) | Max. Current Efficiency (cd A⁻¹) |

| 3,6-DPXZ-AD (Yellow TADF OLED) | Emitter | 30.6 | 109.9 | Not Reported |

| TPA-2ACR (Yellow Phosphorescent OLED) | Hole-Transporting Material | 21.59 | 29.28 | 55.74 |

| PhCAR-2ACR (Yellow Phosphorescent OLED) | Host Material | 20.57 | 35.75 | 56.90 |

| TAPC-based device (Reference) | Hole-Transporting Material | 10.6 | 18.58 | 32.53 |

| CBP-based device (Reference) | Host Material | 18.16 | 42.94 | 47.83 |

This table presents a selection of performance data for OLEDs utilizing different acridin-9-one derivatives, highlighting their roles as emitters, hole-transporting materials, and host materials.

Dye and Pigment Applications

Acridine derivatives have a long history of use as dyes and pigments, dating back to the 19th century. rsc.org The extended π-conjugated system of the acridine core is responsible for its ability to absorb and emit light in the visible region of the electromagnetic spectrum, making these compounds colored. The specific color and photophysical properties can be fine-tuned by the introduction of different substituents.

The photophysical properties of amino-substituted acridone (B373769) derivatives make them valuable in various dyeing and pigmentation applications where fluorescence is a desired characteristic.

Fluorescent Probes for Biomolecules and Biolabeling Applications

The intense fluorescence and environmentally sensitive nature of acridin-9-one derivatives make them excellent candidates for fluorescent probes in biological systems. 2-Aminoacridone (B130535), in particular, has been utilized as a fluorescent label for glycans and saccharides. sigmaaldrich.com Its primary amine group can react with the aldehyde group at the reducing end of a carbohydrate, and subsequent reduction forms a stable, fluorescently tagged molecule. This allows for the detection of picomolar levels of glycans. sigmaaldrich.com

The fluorescence properties of 2-aminoacridone are key to its application as a biological probe. In a 0.1 M Tris buffer at pH 8.0, it displays the following characteristics:

| Property | Value |

| Excitation Wavelength (λex) | 420 nm |

| Emission Wavelength (λem) | 542 nm |

This table highlights the key fluorescence properties of 2-aminoacridone in a common biological buffer.

Furthermore, the fluorescent amino acid acridon-2-ylalanine (Acd), which is structurally related to this compound, has been shown to be a valuable probe for studying protein conformational changes due to its long fluorescence lifetime (around 15 ns) and high quantum yield (0.95 in water). nih.gov This highlights the potential of the acridone scaffold in designing sophisticated probes for biological research. Other 9-aminoacridine (B1665356) derivatives have also been developed as reporter systems for fluorescence lifetime assays, with a derivative of 3-(9-aminoacridin-2-yl) propionic acid exhibiting a quantum yield of 0.95 and a fluorescence lifetime of 17.0 ns in PBS. rsc.org

Laser Technologies

Acridine derivatives are a known class of laser dyes that operate in the blue-green region of the spectrum. rsc.org Their efficiency as laser dyes is attributed to their high fluorescence quantum yields and photostability. While specific performance data for this compound as a laser dye is not extensively detailed in the reviewed literature, studies on related acridinedione derivatives provide insight into the potential of this class of compounds in laser technologies. The lasing yields of some acridinedione dyes have been reported to be comparable to well-known standards like coumarin-102.

Structure Activity Relationship Sar Investigations of Aminoacridin 9 One Derivatives

Influence of Substituent Position and Electronic Nature on Biological Activity

The substitution pattern on the acridine (B1665455) core is a critical determinant of biological activity. The position and electronic properties (electron-donating or electron-withdrawing) of substituents significantly modulate the molecule's interaction with biological targets.

Research has shown that the introduction of different groups at various positions on the acridine ring can either enhance or diminish activity. For instance, studies on frameshift mutagenicity and DNA binding affinity revealed that introducing a methyl group to the acridine ring of 9-aminoacridine (B1665356) reduces both mutagenic activity and intercalative DNA binding affinity. nih.govtandfonline.com Conversely, the addition of a chlorine atom increases these activities. nih.govtandfonline.com This suggests that electron-withdrawing groups can enhance the interaction with DNA. Halogenated derivatives of 9-aminoacridine have also demonstrated higher toxicity against Salmonella typhimurium TA1537. nih.govtandfonline.com

Further investigations into anticancer activity have provided more detailed insights. A study on 9-anilinoacridines found that electron-withdrawing groups on the N-phenyl ring were favorable for activity against the accumulation of the infectious prion protein isoform (PrPSc). researchgate.net Similarly, for 9-(pyridin-2'-yl)-aminoacridines, a quantitative structure-activity relationship (QSAR) analysis indicated that electron-withdrawing groups on the pyridine (B92270) ring promote interaction with double-stranded DNA. nih.gov This enhancement may be due to the stabilization of a cationic charge at physiological pH, which would strengthen the electrostatic attraction to the negatively charged DNA phosphate (B84403) backbone. nih.gov In a series of 2-methyl-9-substituted acridines, derivatives with an electron-withdrawing group at the meta-position of the aromatic amine at C9 were found to be more active than those with an electron-releasing group. core.ac.uk

The position of the substituent is equally important. For example, in the development of antimalarial agents, 6-chloro and 2-methoxy substituents on the acridine ring were found to be important for good activity. nih.gov SAR studies on 9-aminoacridine-4-carboxamides, a class of antitumor agents, have also underscored the importance of the substitution pattern on the acridine chromophore for in vivo activity. nih.gov

| Compound Class | Substituent | Position | Observed Effect | Reference |

|---|---|---|---|---|

| 9-Aminoacridine | Methyl (-CH₃) | Acridine Ring | Reduced mutagenicity and DNA binding | nih.govtandfonline.com |

| 9-Aminoacridine | Chlorine (-Cl) | Acridine Ring | Increased mutagenicity and DNA binding | nih.govtandfonline.com |

| 9-(Pyridin-2'-yl)-aminoacridines | Electron-Withdrawing Group | Pyridine Ring | Promoted interaction with double-stranded DNA | nih.gov |

| 2-Methyl-9-substituted acridines | Electron-Withdrawing Group | m-position of 9-anilino ring | Higher cytotoxic activity | core.ac.uk |

| 9-Anilinoacridines | Electron-Withdrawing Group | N-phenyl ring | Favorable for anti-prion activity | researchgate.net |

| Antimalarial 9-Aminoacridines | Chloro (-Cl), Methoxy (-OCH₃) | C6, C2 | Required for good antimalarial activity | nih.gov |

Impact of Side Chain Modifications on Molecular Interactions and Biological Efficacy

The side chain attached to the 9-amino position of the acridine scaffold plays a dominant role in mediating molecular interactions and determining biological efficacy. Modifications to its length, charge, and composition can dramatically alter the compound's properties.

The side chain is crucial for interactions beyond simple DNA intercalation. In the case of the antitumor drug amsacrine (B1665488) and its derivatives, the anilino side chain is thought to interact directly with topoisomerase II, contributing to the formation of a stable ternary complex with DNA. core.ac.ukresearchgate.net This interaction inhibits the enzyme's ability to religate DNA strands, leading to cell death. core.ac.uk

For 9-aminoacridine-4-carboxamides, the nature and position of the cationic side chain are critical. nih.gov Derivatives with a 4-CONH(CH2)2NR1R2 side chain, where the terminal nitrogen can be protonated at neutral pH, exhibit a more stable binding mode to DNA. nih.gov A positive correlation has been established between this kinetically stable binding, selectivity for GC-rich DNA, and in vivo antitumor activity. nih.gov The length of this side chain is also a key factor; systematic variations in the number of methylene (B1212753) units between the carboxamide and the terminal amino group affect the stability of the DNA-drug complex. nih.gov

The importance of the side chain is not limited to anticancer agents. In studies of 9-aminoacridine derivatives as potential antimalarials, both the tricyclic acridine core and the disubstituted diamine side chain were identified as key diversity elements for optimizing activity. nih.gov Similarly, for anti-prion compounds, the efficacy was influenced by substituents on the distal tertiary amine of the side chain. researchgate.net The interaction between side chains and the protein backbone is a major stabilizing factor in folded protein structures, often more so than side-chain-to-side-chain interactions. nih.gov The length and charge of amino acid side chains are known to be critical for stabilizing protein secondary structures like β-hairpins through electrostatic and hydrophobic interactions. mdpi.comsemanticscholar.org

| Compound Series | Side Chain Feature | Impact | Reference |

|---|---|---|---|

| 9-Aminoacridine-4-carboxamides | Cationic terminal group | Access to a more kinetically stable DNA binding mode | nih.gov |

| 9-Aminoacridine-4-carboxamides | Varying methylene units in side chain | Alters stability of the drug-DNA complex | nih.gov |

| Amsacrine analogues | Anilino side chain | Interacts with topoisomerase II, stabilizing the drug-DNA-enzyme complex | core.ac.ukresearchgate.net |

| Antimalarial 9-aminoacridines | Disubstituted diamine side chain | Key diversity point for modulating activity | nih.gov |

Steric and Conformational Effects on Hydrolysis and Molecular Interactions

The three-dimensional arrangement of atoms (conformation) and the spatial bulk of substituents (steric effects) are pivotal in governing the stability and interaction of 9-aminoacridine derivatives. These factors can influence the molecule's susceptibility to hydrolysis and its ability to adopt a conformation suitable for binding to its biological target.

9-Aminoacridines are known to undergo hydrolysis at the C9-N15 bond, which leads to the formation of inactive acridones. researchgate.net The rate of this hydrolysis is dependent on two primary factors: delocalization of electrons across the C9-N15 bond and steric effects. researchgate.net Increasing the steric bulk at the 9-amino position can significantly impact stability. For example, monoalkylation at the 9-amino position is often preferred in drug design, as 9-(monoalkylamino)acridines are reported to be more hydrolytically stable than their 9-(dialkylamino) counterparts. researchgate.net Computational studies have shown that in tertiary substituted amines, the C9-N15 bond can be forced into a more gauche-like conformation. This conformational change diminishes electron delocalization, which in turn affects the bond's stability and susceptibility to hydrolysis. researchgate.net

Conformational effects also play a role in how these molecules interact with DNA. 9-Aminoacridine and its analogue quinacrine (B1676205) can bind to different conformations of DNA and can even induce conformational changes. researchgate.net Studies have shown that these compounds can convert left-handed Z-form and H(L)-form DNA back to a right-handed B-form conformation upon binding. researchgate.net This suggests that the biological activities of these compounds may be related to their ability to modulate DNA structure. researchgate.net The conformation of the acridine chromophore when intercalated in DNA is also critical. A proposed model for acridinecarboxamide-DNA complexes suggests the acridine ring intercalates in such a way that its major axis is at an angle to the base pairs, allowing specific hydrogen bonding interactions between the side chain and the DNA bases. nih.gov

Planarity and Ionization State Correlation with Biological Activity

The biological activity of 9-aminoacridine derivatives, particularly their ability to act as DNA intercalating agents, is strongly correlated with the planarity of the acridine ring system and the molecule's ionization state at physiological pH.

A planar aromatic system is a fundamental requirement for effective intercalation, the process by which a molecule inserts itself between the base pairs of the DNA double helix. nih.gov This intercalation is vital for the mechanism of action of many 9-aminoacridine-based drugs, including their role as topoisomerase II inhibitors. nih.govnih.gov The planar acridine nucleus stacks with the DNA base pairs, leading to the formation of a stable ternary complex involving the drug, DNA, and the enzyme, which ultimately results in lethal DNA strand breaks. nih.gov

The ionization state of the molecule is equally crucial. The acridine ring nitrogen is weakly basic and can be protonated at physiological pH. This protonation is essential for strong DNA binding, as the resulting positive charge on the acridine ring engages in favorable electrostatic interactions with the negatively charged phosphate backbone of DNA. nih.govnih.gov The bioavailability and pharmaceutical potency of 9-aminoacridine can be significantly altered by its protonation state. nih.gov While the protonated form is key for DNA binding, it is often the neutral, non-protonated form that can more readily penetrate cell membranes. nih.gov Furthermore, the solubility of these weakly basic drugs can be reduced at higher pH, potentially affecting their effectiveness. nih.gov Quantum crystallography studies have shown that protonation alters the electron density distribution and the molecular architecture of the crystal structure, stabilizing it through strong hydrogen bonds. nih.gov

Tautomerism and its Role in Bioactivity

Tautomerism, the phenomenon where a molecule exists as a mixture of two or more readily interconvertible structural isomers, plays a significant role in the chemistry and biological activity of 9-aminoacridine derivatives. These compounds can exist in an equilibrium between an amino form and an imino form, which differ in the position of a proton and a double bond. nih.govuniver.kharkov.ua

The role of tautomerism is critical in understanding molecular recognition by biological systems. For instance, in RNA biochemistry, the ability of nucleic acid bases to exist in minor tautomeric forms is crucial for certain functions, such as ligand recognition by riboswitches. nih.gov Although the canonical keto and amino forms of nucleic acid bases are predominant under physiological conditions, the presence of rare tautomers can lead to mismatched base pairing, a fundamental mechanism of mutagenesis. researchgate.net Similarly, for 9-aminoacridine derivatives, the ability to adopt a specific tautomeric form might be essential for fitting into a binding site on a protein or for establishing specific hydrogen bonds with DNA. The interconversion between tautomers could provide a mechanism for the molecule to adapt to different chemical environments, potentially influencing its bioavailability and mechanism of action. nih.govuniver.kharkov.ua

Advanced Analytical Methodologies for 2 Amino 2h Acridin 9 One Research

Chromatographic Separation Techniques (e.g., HPLC, TLC)

Chromatographic techniques are fundamental for the isolation and purification of 2-amino-2H-acridin-9-one from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are among the most commonly employed methods for acridinone (B8587238) derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds. For aminoacridinone derivatives, reversed-phase HPLC is often the method of choice. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

A typical HPLC method for a related compound, aminoacridine hydrochloride, utilizes a mobile phase consisting of a mixture of a buffer (e.g., 0.05 M disodium (B8443419) hydrogen phosphate) and an organic solvent like acetonitrile. The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the amino-substituted acridinone. Detection is commonly achieved using a UV-Vis detector, as the acridinone chromophore exhibits strong absorbance in the ultraviolet and visible regions.

Thin-Layer Chromatography (TLC): TLC is a versatile, rapid, and cost-effective technique for monitoring the progress of chemical reactions, identifying compounds, and determining their purity. For the analysis of acridinone derivatives, silica (B1680970) gel plates are commonly used as the stationary phase.